Welcome to the BenchChem Online Store!
molecular formula C11H9FN2O B1437163 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone CAS No. 870838-82-7

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Cat. No. B1437163
M. Wt: 204.2 g/mol
InChI Key: ZWQLFTQZFDYLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07880009B2

Procedure details

Imidazole (543 mg) and potassium carbonate (1.80 g) were added to a DMF (15 mL) solution of 3,4-difluoroacetophenone (1.0 mL). After agitating reaction solution at 80° C. for 4 hours, water and ethyl acetate were added to the reaction solution, and the organic layer was partitioned. After the obtained organic layer was washed with a saturated saline solution, it was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=5:1→ethyl acetate), and 1.40 g of the title compound was obtained. The physical properties of the compound are as follows.
Quantity
543 mg
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C.[CH3:17][C:18]([C:20]1[CH:25]=[CH:24][C:23](F)=[C:22]([F:27])[CH:21]=1)=[O:19]>C(OCC)(=O)C.O>[F:27][C:22]1[CH:21]=[C:20]([C:18](=[O:19])[CH3:17])[CH:25]=[CH:24][C:23]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
543 mg
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction solution at 80° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the organic layer was partitioned
WASH
Type
WASH
Details
After the obtained organic layer was washed with a saturated saline solution, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (elution solvent: hexane:ethyl acetate=5:1→ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1C=NC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.